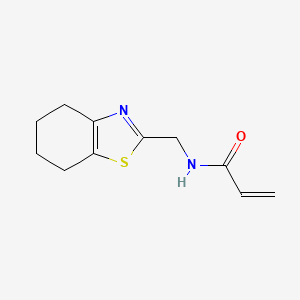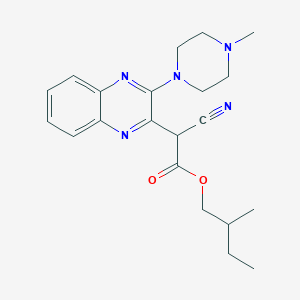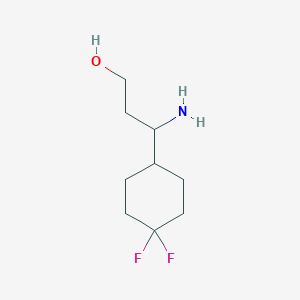
5-Chloro-1-ethylindoline-2,3-dione
Übersicht
Beschreibung
5-Chloro-1-ethylindoline-2,3-dione is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . Further structural analysis would require more specific data or computational modeling .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- A study on a related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, analyzed its crystal structure, highlighting intermolecular hydrogen bonds and π–π contacts that stabilize the structure. This research contributes to understanding the structural properties of similar compounds (Abdellaoui et al., 2019).
Corrosion Inhibition
- A comparative study of three organic inhibitors based on 5-Chloroisatin’s bases, including 5-chloro-1-ethylindoline-2,3-dione derivatives, demonstrated their effectiveness in corrosion inhibition of mild steel in hydrochloric acid. This suggests potential applications in protecting metals from corrosion (Tribak et al., 2020).
Interaction with Biological Molecules
- Research on a similar compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, investigated its interaction with bovine serum albumin. This study provides insights into the pharmacokinetics and dynamics of similar compounds (Alanazi et al., 2018).
Antibacterial Activity
- A study on fluorine-containing indole-2,3-dione derivatives, which are structurally similar to this compound, explored their antibacterial activity. These compounds showed potential as antibacterial agents against various bacteria (Joshi et al., 1981).
Cytotoxicity Evaluation
- The cytotoxicity of 5-nitroindole-2,3-dione derivatives, related to this compound, was evaluated, revealing significant inhibitory effects on human tumor cell lines. This suggests potential applications in cancer treatment (Karalı, 2002).
Synthesis Methods
- A series of N-alkyl-5-methyl/ethylindoline-2,3-diones were synthesized, highlighting a high-yield, low-cost, and convenient method. This research contributes to the development of efficient synthesis techniques for such compounds (Gao Wen-ta, 2014).
Antituberculosis Activity
- The structure-antituberculosis activity relationship of 5-fluoro-1H-indole-2,3-dione derivatives was explored, showing significant inhibitory activity against Mycobacterium tuberculosis. This indicates potential therapeutic applications for tuberculosis (Karalı et al., 2007).
Molecular Interactions and Synthesis
- Studies on novel compounds like 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone provided insights into molecular interactions and synthesis methods, relevant to understanding the properties and synthesis of similar compounds (Kaynak et al., 2013).
Computational Approaches
- A computational approach was used to investigate the structural and mechanistic insights of coupled reactions involving phthalimide and aroyl chloride, which could be relevant for understanding reactions of similar compounds (Hoque et al., 2020).
Zukünftige Richtungen
The future directions for research on 5-Chloro-1-ethylindoline-2,3-dione and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by indole derivatives, these compounds hold promise for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
5-chloro-1-ethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFQWGJCPCLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2457384.png)
![4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide](/img/structure/B2457385.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2457388.png)
![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B2457389.png)




![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)



![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
